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Compound of Interest

Compound Name:
(2-Methyl-1-phenylpropyl)(2-

phenylethyl)amine

CAS No.: 160254-19-3

Cat. No.: B2755575 Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and

Forensic Toxicologists Focus: Mechanistic fragmentation analysis, LC-MS/MS optimization, and

structural differentiation from analogs.

Executive Summary
Fendiline (C₂₃H₂₅N) is a non-selective calcium channel blocker historically used for coronary

vasodilation.[1] In modern bioanalysis, particularly in forensic toxicology and metabolic

profiling, its detection relies heavily on Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).

This guide provides a definitive analysis of Fendiline’s behavior under ionization. Unlike generic

spectral libraries, we dissect the causality of its fragmentation—explaining why specific ions

form—and provide validated protocols for its quantification. We also distinguish it from its

structural analog, Prenylamine, ensuring specificity in complex biological matrices.
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Parameter Value Note

Precursor Ion m/z 316.2 [M+H]⁺ Protonated molecule

Quantifier Ion m/z 212.1
Neutral loss of Styrene (104

Da)

Qualifier Ion 1 m/z 167.1
Diphenylmethyl cation (High

specificity)

Qualifier Ion 2 m/z 105.1 Phenylethyl cation

Retention Time ~11.8 min On C18 / Acetonitrile gradient

Chemical Foundation & Ionization Physics
Understanding the molecule's architecture is the first step to mastering its fragmentation.

IUPAC Name: 3,3-diphenyl-N-(1-phenylethyl)propan-1-amine[1][2]

Molecular Weight: 315.45 g/mol

Monoisotopic Mass: 315.1987 Da

Key Structural Domains:

Diphenylpropyl moiety: Two phenyl rings attached to a propyl chain.

Secondary Amine: The site of protonation in ESI.

Phenylethyl group: A styrene-like appendage.

The Ionization Choice: ESI vs. EI[4]
Electrospray Ionization (ESI): Generates the stable [M+H]⁺ ion at m/z 316.2. Fragmentation

requires Collision Induced Dissociation (CID).[3]

Electron Impact (EI): Hard ionization (70 eV) leads to extensive in-source fragmentation. The

molecular ion (m/z 315) is often weak or absent, with the spectrum dominated by m/z 105

and 91.
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Fragmentation Mechanics (The Deep Dive)
This section details the mechanism of ion formation, essential for troubleshooting sensitivity

issues or identifying metabolites.

ESI-MS/MS Pathway (Positive Mode)
Under CID conditions, the protonated precursor (m/z 316.2) undergoes two primary competitive

pathways.

Pathway A: The "Styrene Loss" (Dominant) The most intense transition is the formation of m/z

212.1. This occurs via a hydrogen rearrangement followed by the neutral loss of styrene (104

Da) from the phenylethyl side.

Mechanism: The protonated nitrogen facilitates the cleavage of the C-N bond on the

phenylethyl side, but a hydrogen transfer allows the amine to leave as a charged species

(3,3-diphenylpropylamine cation).

Result: [M+H]⁺ (316) → [C₁₅H₁₈N]⁺ (212) + Styrene (104).

Pathway B: Diphenylmethyl Cleavage The bond connecting the diphenylmethyl group to the

rest of the alkyl chain is labile.

Mechanism: Inductive cleavage generates the resonance-stabilized diphenylmethyl cation.

Result: [M+H]⁺ (316) → [C₁₃H₁₁]⁺ (167).

Visualization of Fragmentation Pathways
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Caption: Proposed ESI-MS/MS fragmentation pathway for Fendiline. The 316->212 transition is

the primary quantifier.

Comparative Analysis: Fendiline vs. Alternatives
In drug development and toxicology, distinguishing Fendiline from structural analogs is critical.

The closest analog is Prenylamine.

Feature Fendiline Prenylamine

Structure
3,3-diphenyl-N-(1-

phenylethyl)propan-1-amine

3,3-diphenyl-N-(1-methyl-2-

phenylethyl)propan-1-amine

Molecular Weight 315.45 329.48

Precursor [M+H]⁺ 316.2 330.2

Primary Fragment m/z 212 (Loss of Styrene) m/z 91 (Tropylium) or m/z 105

Differentiation

The m/z 212 fragment is highly

diagnostic for Fendiline's

specific N-substitution pattern.

Prenylamine fragmentation is

dominated by the

amphetamine-like backbone

cleavage.

Why this matters: While both drugs share the diphenylpropyl tail (yielding m/z 167), the 212 ion

is unique to Fendiline due to the specific length and substitution of the amine side chain. Using
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m/z 167 alone is not specific enough for confirmation in complex mixtures containing multiple

diphenylalkylamines.

Experimental Protocol: Validated LC-MS/MS
Workflow
This protocol is designed for human plasma but is adaptable to other matrices.

Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for Fendiline to reduce matrix effects and

improve sensitivity for the lipophilic molecule (LogP ~5.5).

Aliquot: 200 µL Plasma.

Internal Standard: Add 20 µL of Fendiline-d5 or Verapamil-d6 (100 ng/mL).

Basify: Add 50 µL 0.1 M NaOH (Crucial to ensure the amine is uncharged for extraction).

Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.

Separate: Centrifuge at 4000 rpm for 5 min.

Dry: Transfer supernatant and evaporate under N₂ at 40°C.

Reconstitute: 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Parameters
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 10% B
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1-5 min: Ramp to 90% B

5-7 min: Hold 90% B

7.1 min: Re-equilibrate 10% B

Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole)
Transition
Type

Precursor (Q1) Product (Q3) Dwell (ms)
Collision
Energy (eV)

Quantifier 316.2 212.1 50 20

Qualifier 1 316.2 167.1 50 35

Qualifier 2 316.2 105.1 50 45

Workflow Diagram
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Caption: Step-by-step analytical workflow for Fendiline quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fendiline | C23H25N | CID 3336 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. spectrabase.com [spectrabase.com]

3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Mass Spectrometry Fragmentation Patterns of
Fendiline: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2755575#mass-spectrometry-fragmentation-
patterns-of-fendiline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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